4-Hydrazino-2-methoxy-benzonitrile
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Overview
Description
4-Hydrazino-2-methoxy-benzonitrile is an organic compound with the molecular formula C8H9N3O It is a derivative of benzonitrile, featuring a hydrazino group (-NH-NH2) and a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-methoxy-benzonitrile typically involves the reaction of 4-methoxybenzonitrile with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzonitrile+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-methoxy-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 4-amino-2-methoxy-benzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-Hydrazino-2-methoxy-benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methoxy-benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Hydrazino-benzonitrile: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Hydrazino-2-methyl-benzonitrile: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
4-Hydrazino-2-methoxy-benzonitrile is unique due to the presence of both the hydrazino and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-7(11-10)3-2-6(8)5-9/h2-4,11H,10H2,1H3 |
InChI Key |
LELAZBFGUJPBQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)C#N |
Origin of Product |
United States |
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